9h-Carbazole-1-carboxylic acid

Description

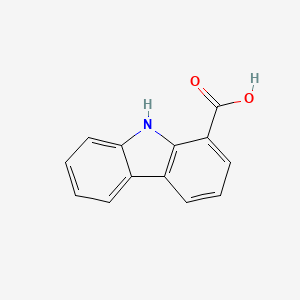

Structure

3D Structure

Properties

IUPAC Name |

9H-carbazole-1-carboxylic acid | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H9NO2/c15-13(16)10-6-3-5-9-8-4-1-2-7-11(8)14-12(9)10/h1-7,14H,(H,15,16) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DHHFGQADZVYGIE-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)C3=C(N2)C(=CC=C3)C(=O)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H9NO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30286032 | |

| Record name | 9h-carbazole-1-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30286032 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

211.22 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

6311-19-9 | |

| Record name | Carbazole-1-carboxylic acid | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=43525 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 9h-carbazole-1-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30286032 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Advanced Synthetic Methodologies for 9h Carbazole 1 Carboxylic Acid and Its Precursors

Retrosynthetic Analysis of 9H-Carbazole-1-carboxylic Acid

A retrosynthetic analysis of this compound reveals several strategic bond disconnections that guide its synthesis. The primary disconnection is the C-N bond of the pyrrole (B145914) ring, leading back to a substituted 2-aminobiphenyl (B1664054) precursor. This approach is central to many classical synthetic routes. Another key disconnection involves the formation of the carboxylic acid group at the C1 position, which can be introduced either at an early stage on one of the aromatic precursors or later in the synthesis via functional group transformation on the carbazole (B46965) core.

A common retrosynthetic pathway begins by disconnecting the carboxylic acid group, leading to 9H-carbazole, which can then be carboxylated. However, regioselectivity can be a challenge with this method. A more controlled approach involves disconnecting the pyrrole ring's C-N and C-C bonds, suggesting a strategy starting from appropriately substituted benzene (B151609) derivatives. For instance, a Suzuki or Ullmann coupling reaction can be envisioned to form the biphenyl (B1667301) backbone, followed by a cyclization step to construct the carbazole ring system. This latter approach offers greater control over the final substitution pattern.

Classical Synthetic Routes to Carbazole-1-carboxylic Acid Frameworks

Several classical named reactions have been adapted for the synthesis of the carbazole framework, which can then be functionalized to yield this compound. bohrium.comderpharmachemica.comderpharmachemica.com These methods, while historically significant, often require harsh reaction conditions.

Fischer Indole (B1671886) Synthesis Adaptations

The Fischer indole synthesis is a widely used method for constructing indole rings and can be adapted to form carbazole skeletons. dergipark.org.trcdnsciencepub.comresearchgate.net This reaction typically involves the acid-catalyzed reaction of a phenylhydrazine (B124118) with an aldehyde or ketone. For the synthesis of a carbazole-1-carboxylic acid precursor, a suitably substituted cyclohexanone (B45756) derivative can be reacted with a phenylhydrazine. The resulting phenylhydrazone undergoes a bohrium.combohrium.com-sigmatropic rearrangement followed by aromatization to yield a tetrahydrocarbazole, which can then be dehydrogenated to the fully aromatic carbazole. Introducing the carboxylic acid functionality can be achieved by using a starting material that already contains a protected carboxyl group.

| Starting Materials | Reagents | Key Intermediates | Product | Reference |

| Phenylhydrazine, Cyclohexanone derivative | Acid catalyst (e.g., H₂SO₄, ZnCl₂) | Phenylhydrazone, Tetrahydrocarbazole | Substituted Carbazole | dergipark.org.trcdnsciencepub.com |

Graebe–Ullmann Reaction Protocols

The Graebe-Ullmann reaction provides a direct route to carbazoles through the thermal or photochemical decomposition of 1-phenyl-1,2,3-benzotriazoles, which are typically formed by the diazotization of 2-aminodiphenylamines. ncl.ac.ukresearchgate.netrsc.org To synthesize this compound using this method, one would start with a 2-amino-2'-carboxydiphenylamine derivative. Diazotization followed by cyclization would yield the desired product. A significant advantage of this method is the unambiguous positioning of the substituent. However, the synthesis of the substituted diphenylamine (B1679370) precursor can be multi-stepped.

| Starting Material | Reagents | Key Intermediate | Product | Reference |

| 2-Aminodiphenylamine derivative | Nitrous acid, Heat or UV light | 1-Phenyl-1,2,3-benzotriazole | Carbazole derivative | ncl.ac.ukresearchgate.net |

Bucherer Carbazole Synthesis Variants

The Bucherer carbazole synthesis is another classical method that involves the reaction of a naphthol with an arylhydrazine in the presence of sodium bisulfite. wikipedia.orgresearchgate.net This reaction proceeds through the formation of an imine, followed by cyclization and aromatization. While traditionally used for the synthesis of unsubstituted or symmetrically substituted carbazoles, modifications of this reaction can be employed to create functionalized carbazoles. For instance, starting with a substituted naphthol or arylhydrazine allows for the introduction of various functional groups, which could subsequently be converted to a carboxylic acid.

| Starting Materials | Reagents | Reaction Type | Reference |

| 2-Naphthol, Aryl hydrazine | Sodium bisulfite | Ring forming reaction | wikipedia.org |

A notable modern adaptation that builds upon classical principles is the Cadogan reductive cyclization. derpharmachemica.comderpharmachemica.com This method involves the deoxygenative cyclization of 2-nitrobiphenyls using a phosphine (B1218219) reagent, such as triphenylphosphine (B44618). derpharmachemica.comresearchgate.net A synthetic route to this compound using this approach involves the Suzuki-Miyaura cross-coupling of 2-bromonitrobenzene with a boronic acid derivative containing a protected carboxyl group to form the 2'-nitro-biphenyl-carboxylic acid ester intermediate. derpharmachemica.comderpharmachemica.com Subsequent reductive cyclization with triphenylphosphine yields the corresponding carbazole-1-carboxylic acid ester, which can then be hydrolyzed to the final product. derpharmachemica.comderpharmachemica.com This method is advantageous due to its relatively mild conditions and tolerance of various functional groups. derpharmachemica.com

Modern and Sustainable Synthetic Methodologies

Recent advancements in organic synthesis have focused on developing more efficient, selective, and environmentally friendly methods for constructing complex molecules like this compound. researchgate.net These modern approaches often utilize transition-metal catalysis and adhere to the principles of green chemistry. researchgate.net

Green Chemistry Principles in this compound Synthesis

The application of green chemistry principles to the synthesis of this compound aims to reduce waste, minimize the use of hazardous substances, and improve energy efficiency. One strategy involves the use of transition-metal-catalyzed C-H activation/functionalization reactions. researchgate.net This approach allows for the direct introduction of the carboxylic acid group onto the carbazole core, avoiding the need for pre-functionalized starting materials and reducing the number of synthetic steps. Catalytic systems based on palladium, rhodium, and other transition metals have been explored for this purpose. researchgate.net

Flow Chemistry Techniques for Scalability

Continuous flow chemistry has emerged as a powerful technology for the synthesis of carbazole frameworks, offering significant advantages in scalability, safety, and process control over traditional batch methods. This technique is particularly beneficial for reactions that are highly exothermic or involve hazardous intermediates.

A notable application of flow chemistry in carbazole synthesis is the late-stage ring closure via thermal decomposition of an azide (B81097) precursor. scispace.comcam.ac.uk In a multi-gram scale synthesis of dictyodendrin B, a complex carbazole-derived natural product, a key step involved the thermal cyclization of an azide intermediate. rsc.org This transformation was performed in super-heated dioxane at 180 °C using a commercial flow reactor, enabling the production of over a gram of the carbazole product in just 30 minutes. rsc.org This approach mitigates the risks associated with the sudden, exothermic evolution of nitrogen gas, a common hazard in large-scale batch reactions involving azides. cam.ac.uk The precise temperature control and short reaction times inherent to flow reactors lead to higher purity and yields. researchgate.net

The development of packed-bed reactors with immobilized catalysts further enhances the utility of flow chemistry. For instance, an in-house catalyst column using K-10 montmorillonite (B579905) clay has been developed for the continuous synthesis of 1,4-dimethylcarbazoles from substituted indoles, achieving high conversion rates and a production rate of approximately 80 mg per hour. researchgate.net Such systems demonstrate the potential for creating scalable, automated processes for producing carbazole precursors, which can then be functionalized to yield target molecules like this compound. figshare.com

Photoredox Catalysis in Carbazole Synthesis

Visible-light photoredox catalysis has revolutionized organic synthesis by enabling the formation of reactive intermediates under exceptionally mild conditions. researchgate.net This strategy utilizes a photocatalyst (PC), which, upon absorbing visible light, can initiate single-electron transfer (SET) processes to activate organic substrates. researchgate.netresearchgate.net

A prominent application is the merged photoredox and palladium-catalyzed synthesis of carbazoles from N-substituted 2-amidobiaryls. researchgate.netacs.org In this dual catalytic system, an excited iridium photocatalyst, such as [Ir(dFppy)₂phen]PF₆, facilitates the formation of a Pd(III) intermediate from a palladacycle. acs.org This high-energy species then undergoes reductive elimination to form the carbazole C-N bond. researchgate.netacs.org Molecular oxygen often serves as the terminal oxidant to regenerate both the photocatalyst and the palladium catalyst, making the process aerobic and efficient. researchgate.netacs.org

Copper complexes have also been employed as photocatalysts in these transformations. researchgate.netrsc.org The mechanism typically involves the photocatalyst generating radical species that participate in C-C or C-N bond-forming reactions. rsc.orgbeilstein-journals.org For example, the arylation of N-methylpyrrole can be achieved using carbazole derivatives themselves as photocatalysts, demonstrating their versatile electronic properties. nsf.gov The choice of photocatalyst and reaction conditions allows for fine-tuning of the reactivity to target specific bonds and functional groups.

| Photocatalyst System | Substrate Type | Key Features | Ref. |

| Pd(OAc)₂ / [Ir(dFppy)₂phen]PF₆ | N-substituted 2-amidobiaryls | Merged palladium and photoredox catalysis; uses O₂ as terminal oxidant. | researchgate.netacs.org |

| Cu(OTf)₂ | Geranylated carbazoles | Controls reaction outcomes with high yields in natural product synthesis. | rsc.org |

| Carbazole derivatives (e.g., 3a, 3e, 3h) | Aryl halides, N-methylpyrrole | Act as single-electron photoreductants for hydrodehalogenation and arylation. | nsf.gov |

Electrosynthesis Approaches

Electrosynthesis offers a green and sustainable alternative to conventional chemical methods by using electricity to drive redox reactions, thereby minimizing the use of stoichiometric reagents. rsc.orgresearchgate.net This technique has been successfully applied to the synthesis of carbazole scaffolds through dehydrogenative coupling. researchgate.netresearchgate.net

A notable method involves the anodic N-C bond formation from N-protected 2-aminobiaryls. researchgate.net By applying a constant current, amidyl radicals are generated directly at the anode, which then undergo intramolecular cyclization to form the carbazole ring. researchgate.netresearchgate.net This process is advantageous due to its use of inexpensive electrode materials (like graphite (B72142) and stainless steel), low concentrations of supporting electrolyte, and operation in undivided cells, which simplifies the reactor setup. researchgate.net The scalability of this electrochemical cyclization has been demonstrated, providing a direct route to various N-protected carbazoles. researchgate.net

The electropolymerization of carbazole derivatives, such as 2-(9H-carbazol-9-yl)acetic acid, further illustrates the electrochemical reactivity of this heterocyclic system. researchgate.netmdpi.com While the goal is to create a polymer film, the initial step involves the oxidative coupling of carbazole monomers at an electrode surface, a process that relies on the same fundamental principles of electrochemical C-C or C-N bond formation. mdpi.comsemanticscholar.org These studies provide insight into the oxidation potentials of carbazole derivatives, which is crucial information for designing selective electrosynthetic routes to specific molecules. researchgate.net

Transition Metal-Catalyzed Cyclization and Coupling Reactions

Transition metal catalysis is a cornerstone of modern organic synthesis, providing powerful tools for the construction of complex molecular architectures like the carbazole nucleus. researchgate.net Catalytic systems based on palladium, copper, and other metals enable a variety of C-C and C-N bond-forming reactions with high efficiency and regioselectivity. researchgate.netresearchgate.net

Palladium-Catalyzed Cyclization Approaches (e.g., C-H activation)

Palladium-catalyzed intramolecular C-H activation has become a premier strategy for synthesizing carbazoles directly from diarylamine precursors. organic-chemistry.orgacs.org This approach avoids the need for pre-functionalized substrates, such as haloarenes, by directly forming a C-N bond via the functionalization of a C-H bond. researchgate.netnih.gov

One such method involves the oxidative C-H amination of diarylamines. A Pd(II) catalyst, in the presence of an oxidant, can facilitate the cyclization to form the carbazole ring under remarkably mild conditions, even at ambient temperature. acs.org Mechanistic studies suggest that these reactions can proceed through a Pd(II)/Pd(IV) catalytic cycle, where reductive elimination from the high-valent palladium center forms the desired C-N bond. acs.org Another powerful variant is the Catellani reaction, which combines palladium and norbornene catalysis to achieve sequential C-C and C-N bond formations in a one-pot process, leading to selectively substituted carbazoles. researchgate.net These methods have been successfully applied to the expedient synthesis of various carbazole alkaloids. nih.gov

Suzuki-Miyaura Cross-Coupling Strategies

The Suzuki-Miyaura cross-coupling reaction is a highly reliable and versatile method for forming C-C bonds, and it plays a crucial role in the synthesis of the biaryl precursors required for carbazole construction. derpharmachemica.comderpharmachemica.com This reaction typically involves the palladium-catalyzed coupling of an aryl halide with an arylboronic acid or its ester. derpharmachemica.commdpi.com

In a well-established route to this compound, the synthesis begins with a Suzuki-Miyaura coupling. derpharmachemica.comderpharmachemica.com Specifically, 2-bromonitrobenzene is coupled with a boronic acid derivative of methyl benzoate. derpharmachemica.com This reaction, catalyzed by a palladium complex like Tetrakis(triphenylphosphine)palladium(0) in the presence of a base, efficiently produces the key intermediate, 2'-Nitro-biphenyl-3-carboxylic acid methyl ester, in high yield. derpharmachemica.comderpharmachemica.com This biphenyl precursor contains the necessary arrangement of functional groups for the subsequent cyclization step to form the carbazole ring. derpharmachemica.com The tolerance of the Suzuki-Miyaura reaction to a wide range of functional groups makes it an ideal choice for building complex molecular backbones. derpharmachemica.comresearchgate.net

| Aryl Halide | Boronic Acid/Ester | Catalyst | Base | Product (Yield) | Ref. |

| 2-Bromonitrobenzene | 3-(Methoxycarbonyl)phenylboronic acid | Pd(PPh₃)₄ | K₂CO₃ | 2'-Nitro-biphenyl-3-carboxylic acid methyl ester (85%) | derpharmachemica.comderpharmachemica.com |

| N-protected-3-bromo-carbazoles | Various aryl/heteroaryl boronic acids | Pd-Cu@rGO | - | N-Protected-3-aryl/heteroaryl carbazoles (>90%) | rsc.org |

| 2,7-dibromo-9H-carbazole derivative | 4-hexylphenylboronic acid | Not specified | Not specified | 2,7-bis(4-hexylphenyl) carbazole derivative | researchgate.net |

Cadogan Reductive Cyclization

The Cadogan reductive cyclization is a classic and highly effective method for synthesizing carbazoles from 2-nitrobiphenyl (B167123) precursors. derpharmachemica.comderpharmachemica.com The reaction involves the deoxygenative cyclization of the nitro group, typically mediated by a trivalent phosphorus reagent such as triphenylphosphine (PPh₃) or a trialkyl phosphite. researchgate.netresearchgate.net

This method is the subsequent key step in the synthesis of this compound following the Suzuki-Miyaura coupling. derpharmachemica.comderpharmachemica.com The precursor, 2'-Nitro-biphenyl-3-carboxylic acid methyl ester, when heated with triphenylphosphine, undergoes reductive cyclization to yield this compound methyl ester. derpharmachemica.com The reaction proceeds via a nitrene intermediate, which is generated by the deoxygenation of the nitro group by the phosphine reagent. This nitrene then rapidly undergoes intramolecular electrophilic insertion into a nearby C-H bond on the adjacent aromatic ring to form the carbazole heterocycle. researchgate.net The Cadogan reaction is valued for its high functional group tolerance and its ability to provide regiocontrol in the final product. derpharmachemica.comderpharmachemica.com

| Substrate | Reducing Agent | Conditions | Product | Ref. |

| 2'-Nitro-biphenyl-3-carboxylic acid methyl ester | Triphenylphosphine (PPh₃) | o-dichlorobenzene, reflux | This compound methyl ester | derpharmachemica.comderpharmachemica.com |

| 2-Nitrobiphenyls | Phenyl formate (B1220265) (CO surrogate) / Pd catalyst | Base, heat | 9H-Carbazoles | unimi.it |

| Various 2-nitrobiaryls | Trialkylphosphite or Triphenylphosphine | Heat | Various carbazoles | researchgate.netresearchgate.net |

Lewis Acid-Catalyzed Methods

Lewis acid catalysis represents a powerful and versatile strategy for the synthesis of the carbazole core, offering efficient pathways through various reaction mechanisms, including Friedel-Crafts reactions, cycloadditions, and cascade annulations. researcher.lifersc.org These methods are attractive for their operational simplicity, high efficiency, and the ability to construct complex, poly-functionalized carbazole frameworks, often in a single pot. rsc.orgbgu.ac.il

One prominent approach involves the Lewis acid-mediated Friedel-Crafts reaction. For instance, cascade reactions starting from indole precursors can be initiated by a Lewis acid-catalyzed Friedel-Crafts alkylation, followed by electrocyclization and aromatization to yield the final carbazole structure. bgu.ac.il Various Lewis acids have been employed to facilitate the synthesis of carbazole scaffolds and their derivatives. Catalysts such as BF₃·OEt₂, ZnBr₂, Sc(OTf)₃, Bi(OTf)₃, and InCl₃ have proven effective in promoting these transformations. rsc.orgnih.gov

A notable example is the use of a catalytic amount of BF₃·OEt₂ (5 mol%) to synthesize carbazole analogs from propargylic alcohols and indole esters. This reaction proceeds through a Friedel-Crafts arylation and subsequent electrocyclization at room temperature, highlighting the mild conditions achievable with Lewis acid catalysis. rsc.org Similarly, [3+3] annulation reactions, which involve the combination of two three-carbon fragments, are effectively catalyzed by Lewis acids like InCl₃ and Sc(OTf)₃ to produce substituted tetrahydrocarbazoles from donor-acceptor cyclopropanes and indonyl alcohols. nih.govacs.org Another innovative cascade reaction utilizes Yb(OTf)₃ to catalyze a dehydrative [3+3] annulation of benzylic and propargylic alcohols, yielding polysubstituted carbazoles with water as the only byproduct. acs.org

The choice of Lewis acid and reaction conditions can significantly influence the reaction pathway and product yield. Research has explored a range of catalysts for specific transformations, demonstrating the tunability of these synthetic methods.

Table 1: Examples of Lewis Acid-Catalyzed Carbazole Synthesis

| Lewis Acid Catalyst | Reaction Type | Precursors | Reference |

|---|---|---|---|

| BF₃·OEt₂ | Friedel-Crafts Arylation / Electrocyclization | Propargylic Alcohols, Indole Esters | rsc.org |

| ZnBr₂ | Friedel-Crafts Arylation | Indole-based benzylic bromo compounds, Arenes | rsc.org |

| InCl₃, Sc(OTf)₃ | [3+3] Annulation | Donor-Acceptor Cyclopropanes, Indonyl Alcohols | nih.govacs.org |

| Yb(OTf)₃ | Dehydrative [3+3] Annulation | Benzylic Alcohols, Propargylic Alcohols | acs.org |

| Bi(OTf)₃ | Multi-component Coupling | Indoles, Bromoacetaldehyde Acetals, Aryl Ketones | rsc.org |

These methodologies provide robust and efficient routes to carbazole precursors, which can then be further functionalized to yield this compound. The diversity of applicable Lewis acids and reaction types underscores the importance of this strategy in modern organic synthesis. researcher.life

Chemo- and Regioselective Synthesis of this compound Isomers

Achieving chemo- and regioselectivity is a paramount challenge in the synthesis of substituted carbazoles, particularly for obtaining specific isomers like this compound. oregonstate.edu The carbazole ring has multiple positions available for functionalization, and controlling the reaction to target the C1 position requires specific and often sophisticated strategies. chim.it

A primary strategy for achieving regioselectivity is the use of directing groups. chim.it These groups are temporarily installed on the carbazole nitrogen or another position to guide the reaction to a specific C-H bond, typically an adjacent ortho position. For instance, a pyrimidine (B1678525) directing group can be used in dual palladium-photoredox catalysis to achieve regioselective arylation of the carbazole core. researchgate.net Similarly, the N-(2-pyridyl)sulfonyl group enables Pd(II)-catalyzed ortho-olefination, targeting the C1 and C8 positions with complete regiocontrol. acs.org Other effective bidentate directing groups include 8-aminoquinoline (B160924) and 2-(methylthio)aniline, which facilitate Pd(II)-catalyzed functionalization at specific sites. researchgate.netresearchgate.net The phosphine unit in N-(2-(diphenylphosphanyl)phenyl)carbazole (PhenCarPhos) has been shown to direct rhodium-catalyzed C-H alkylation exclusively to the C1 position. chim.it

Another powerful approach involves the regioselective functionalization of a pre-synthesized carbazole core. Iron-catalyzed ortho-halogenation (bromination or chlorination) of the carbazole nucleus provides a key intermediate. nih.gov The halogen atom, introduced selectively at the C1 position, can then be converted into other functional groups, including a carboxylic acid, through subsequent reactions like metal-catalyzed cross-coupling or lithiation followed by carboxylation. nih.gov

The inherent electronic properties and steric hindrance of substituents already present on the precursor molecules can also govern regioselectivity. oregonstate.edu For example, in the absence of strong directing groups, cyclization reactions of diphenylamines tend to form C-C bonds at the least sterically hindered carbon atoms. oregonstate.edu Conversely, specific reaction designs, such as a novel synthesis from 3-triflato-2-pyrones and alkynyl anilines, can achieve complete regiochemical control to produce complex and sterically congested carbazoles. oregonstate.edu Furthermore, methods like the Fischer indole synthesis can yield specific diastereomers of tetrahydrocarbazoles, which serve as precursors to the aromatic carbazole system. rsc.org

Table 2: Strategies for Regioselective Carbazole Synthesis

| Strategy | Method | Target Position(s) | Key Reagents/Catalysts | Reference |

|---|---|---|---|---|

| Directing Group | Pd(II)-Catalyzed Olefination | C1, C8 | N-(2-pyridyl)sulfonyl group, Pd(OAc)₂ | acs.org |

| Directing Group | Rh(I)-Catalyzed Alkenylation | C1 | PhenCarPhos ligand, Rh(I) catalyst | chim.it |

| Directing Group | Pd(II)-Catalyzed Arylation/Alkylation | C2 | 8-aminoquinoline, 2-(methylthio)aniline, Pd(II) | researchgate.net |

| Precursor Functionalization | Fe-Catalyzed Halogenation | C1 (ortho) | Fe(OTf)₃, NBS or NCS | nih.gov |

| Annulation Control | Pericyclic Cascade | Specific isomer based on precursor design | 3-Triflato-2-pyrones, Alkynyl anilines | oregonstate.edu |

These methods highlight the progress in controlling the site of functionalization, making the synthesis of specific isomers like this compound more feasible and efficient.

Scale-Up Considerations and Process Optimization in this compound Production

Transitioning the synthesis of this compound from laboratory-scale discovery to large-scale industrial production involves significant challenges in process optimization, cost-effectiveness, and sustainability. While many synthetic methods are reported on the milligram scale, their applicability for producing kilogram or ton quantities requires careful evaluation.

A key consideration is the scalability of the reaction protocol. Several modern synthetic methods for carbazoles have demonstrated applicability on a gram scale, indicating potential for larger production. For example, a visible light-induced intramolecular C-H amination for the synthesis of Clausine C, a carbazole alkaloid, was successfully performed on a gram scale with high yield (86%), suggesting its robustness for scale-up. nih.gov Similarly, the synthesis of carboxylic acids using a reusable sulfonic acid-functionalized reduced graphene oxide (SA-rGO) catalyst has been effectively demonstrated at a 10-gram scale. rsc.orgnih.gov An iron-catalyzed bromination reaction, a key step for regioselective functionalization, was also successfully conducted on a 100-gram scale. nih.gov

Process optimization for industrial applications focuses on several factors:

Catalyst Efficiency and Reusability: Moving away from stoichiometric, toxic, and expensive reagents is crucial. The development of reusable solid acid catalysts, like SA-rGO, is riveting from an industrial perspective as it can be recovered and reused for multiple runs without a significant loss of activity. rsc.orgnih.gov

Atom Economy and Waste Reduction: Classical syntheses often require pre-functionalization and employ metal catalysts and oxidizers that generate significant waste. d-nb.info Modern approaches, such as electrochemical synthesis, offer a more sustainable alternative. Electrochemical methods can proceed without metal catalysts or chemical oxidizers, using inexpensive electrode materials and generating minimal waste. d-nb.info

Reaction Conditions: Harsh conditions, such as extremely high temperatures or pressures, increase production costs and safety risks. The development of methods that operate under mild conditions, such as the room-temperature Lewis acid-catalyzed synthesis of carbazole analogs, is highly desirable for industrial processes. rsc.org For some processes, like the vapor-phase cyclodehydrogenation of diphenylamine to produce the parent carbazole, high temperatures (above 450 °C) are integral to the process but are optimized for continuous production. google.com

While scalable syntheses for various carbazole derivatives and precursors have been reported, specific process optimization data for the industrial production of this compound itself remains limited in publicly available literature. The existing research, however, provides a strong foundation by demonstrating gram-scale feasibility and outlining key principles for developing an efficient, sustainable, and economically viable large-scale manufacturing process. nih.govnih.gov

Functionalization and Derivatization Strategies of 9h Carbazole 1 Carboxylic Acid

Esterification and Amidation Reactions of the Carboxylic Acid Moiety

The carboxylic acid group of 9H-carbazole-1-carboxylic acid is a versatile handle for derivatization through esterification and amidation reactions.

Esterification: This transformation is typically achieved through the Fischer esterification method, which involves reacting the carboxylic acid with an alcohol in the presence of an acid catalyst, such as sulfuric acid (H₂SO₄) or tosic acid (TsOH). masterorganicchemistry.com The reaction is an equilibrium process, and often the alcohol is used in excess as the solvent to drive the reaction toward the ester product. masterorganicchemistry.com For instance, the methyl ester, this compound methyl ester, can be synthesized via this method and subsequently hydrolyzed back to the carboxylic acid using a base like potassium hydroxide.

Amidation: The conversion of the carboxylic acid to an amide is a key step in the synthesis of potent bioactive molecules, such as Janus kinase 2 (JAK2) inhibitors. nih.gov Direct reaction with an amine is often challenging; therefore, the carboxylic acid is typically activated first. Common methods include conversion to an acid chloride using reagents like thionyl chloride (SOCl₂), followed by reaction with an amine. khanacademy.org Alternatively, peptide coupling reagents such as N,N′-dicyclohexylcarbodiimide (DCC) or 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC), often in conjunction with additives like 1-hydroxybenzotriazole (B26582) (HOBt), can facilitate the direct formation of the amide bond by reacting the carboxylic acid with an amine. khanacademy.orgnih.gov

| Reaction | Reagents | Product Type | Reference |

|---|---|---|---|

| Esterification | Alcohol (e.g., Methanol), Acid Catalyst (e.g., H₂SO₄) | Ester | masterorganicchemistry.com |

| Amidation (via Acid Chloride) | 1. SOCl₂ or (COCl)₂ 2. Amine, Base | Amide | khanacademy.org |

| Amidation (Direct Coupling) | Amine, Coupling Agent (e.g., DCC, EDC) | Amide | nih.gov |

Reductive and Oxidative Transformations of the Carboxylic Acid Group

The carboxylic acid group can undergo both reduction and oxidation, although the latter is less common for this specific moiety.

Reduction: The carboxylic acid at the C1 position can be reduced to a primary alcohol, (9H-carbazol-1-yl)methanol. This transformation requires strong reducing agents. The most common laboratory reagents for this purpose are lithium aluminum hydride (LiAlH₄) and borane (B79455) (BH₃), typically complexed with tetrahydrofuran (B95107) (THF). These reagents effectively convert the carboxyl group into a hydroxymethyl group, providing another avenue for further functionalization.

Oxidation: The carboxylic acid group is at a high oxidation state and is generally resistant to further oxidation under standard conditions. However, the carbazole (B46965) ring system itself can be oxidized. For example, biphenyl-utilizing bacteria can hydroxylate the carbazole ring, converting 9H-carbazole primarily into 9H-carbazol-1-ol and 9H-carbazol-3-ol. researchgate.netnih.gov This biological transformation highlights the reactivity of the aromatic nucleus rather than the carboxylic acid functional group.

Halogenation Reactions on the Carbazole Nucleus

Halogenation of the carbazole core proceeds via electrophilic aromatic substitution. The regioselectivity of this reaction is governed by the directing effects of both the activating secondary amine within the pyrrole (B145914) ring and the deactivating carboxylic acid group at the C1 position. The carbazole nucleus is electron-rich, and positions C3, C6, and C8 are generally favored for substitution.

An environmentally benign method for halogenating carbazoles involves using a system of hydrohalic acid (HCl, HBr, HI) and hydrogen peroxide (H₂O₂), often accelerated by microwave irradiation. researchgate.net For this compound, the strong activating effect of the nitrogen atom directs electrophiles to the C3, C6, and C8 positions, while the C1-carboxylic acid group deactivates the ring and directs meta to its position (C2 and C4). The outcome is a balance of these effects, with substitution often occurring at the C3 and C6 positions. For instance, N-protection with a pyrimidyl moiety has been shown to direct selective C3-H halogenation using N-Bromosuccinimide (NBS). chim.it

Nitration and Sulfonation Methodologies

Nitration and sulfonation are classic electrophilic aromatic substitution reactions used to functionalize the carbazole ring.

Nitration: This is typically carried out using a mixture of concentrated nitric acid (HNO₃) and sulfuric acid (H₂SO₄). Despite the presence of the deactivating carboxylic acid group, the carbazole ring is sufficiently activated by the nitrogen atom to undergo nitration. Research on the nitration of carbazole-3,6-dicarboxylic acid shows that substitution occurs at the C1 and C8 positions, indicating that these positions are susceptible to electrophilic attack even with two deactivating groups present. researchgate.net For this compound, nitration is expected to occur at positions C3, C6, and C8.

Sulfonation: This reaction is typically performed using fuming sulfuric acid (H₂SO₄ with dissolved SO₃). Similar to nitration, the directing effects of the carbazole nitrogen and the C1-carboxylic acid will determine the position of the sulfonic acid group, with substitution anticipated at the C3, C6, and C8 positions.

Suzuki, Sonogashira, and Heck Coupling Reactions on Halogenated Derivatives

Halogenated derivatives of this compound are valuable substrates for transition-metal-catalyzed cross-coupling reactions, which are powerful tools for forming carbon-carbon bonds.

Suzuki Coupling: This palladium-catalyzed reaction couples an organoboron reagent (like a boronic acid or ester) with an organohalide. mdpi.com Halogenated this compound derivatives can readily participate in Suzuki couplings to introduce new aryl or vinyl substituents. researchgate.net This reaction is fundamental in synthesizing complex carbazole structures from simpler, halogenated precursors. derpharmachemica.com

Sonogashira Coupling: This reaction involves the coupling of a terminal alkyne with an aryl or vinyl halide, catalyzed by palladium and a copper co-catalyst. A bromo- or iodo-substituted this compound can be reacted with various alkynes to introduce alkynyl functionalities onto the carbazole nucleus.

Heck Coupling: The Heck reaction couples an unsaturated halide (or triflate) with an alkene in the presence of a base and a palladium catalyst. This allows for the introduction of alkenyl groups onto the halogenated carbazole ring system.

| Reaction | Coupling Partner | Catalyst System | Bond Formed |

|---|---|---|---|

| Suzuki Coupling | Aryl/Vinyl Boronic Acid | Pd Catalyst (e.g., Pd(PPh₃)₄), Base | C(sp²)-C(sp²) |

| Sonogashira Coupling | Terminal Alkyne | Pd Catalyst, Cu(I) Co-catalyst, Base | C(sp²)-C(sp) |

| Heck Coupling | Alkene | Pd Catalyst, Base | C(sp²)-C(sp²) |

C-H Activation and Functionalization Strategies on the Carbazole Ring System

Direct C-H activation has emerged as a powerful and atom-economical strategy for functionalizing carbazoles, avoiding the need for pre-functionalized substrates like organohalides. chim.itresearchgate.net These reactions are typically catalyzed by transition metals such as palladium, rhodium, or ruthenium. researchgate.net

For this compound, the carboxylic acid group itself can serve as a directing group, guiding the metal catalyst to a specific C-H bond, often in the ortho position (C2). However, recent advances have utilized transient directing groups to achieve functionalization at other positions. For example, palladium-catalyzed C-H alkylation and acylation of carbazoles have been developed using norbornene as a transient mediator, which enables functionalization at the C1 position of the parent carbazole. researchgate.netnih.gov This suggests that with the C1 position blocked, such strategies could be adapted to target other sites on the this compound ring.

Building upon C-H activation strategies, various carbon-based functional groups can be installed directly onto the carbazole nucleus. chim.itresearchgate.net

Alkylation: Direct C-H alkylation can be achieved using alkyl halides or alkenes as coupling partners. nih.gov For instance, manganese-catalyzed Csp²-H alkylation of carbazoles with alkyl bromides has been demonstrated. chim.it Rhodium(III)-catalyzed systems have also been used for site-selective C1-alkylation on N-substituted carbazoles. chim.it

Alkenylation: The introduction of double bonds can be accomplished through oxidative C-H/C-H cross-coupling with alkenes, a process related to the Fujiwara-Morita reaction. mdpi.com Palladium-catalyzed methods have been developed for the direct alkenylation of azoles, which provides a precedent for similar reactivity on the carbazole scaffold. mdpi.com The reaction often involves a directed C(alkenyl)-H activation step via a six-membered palladacycle intermediate. nih.gov

Alkynylation: Direct alkynylation of C-H bonds is a valuable transformation for introducing the versatile alkyne moiety. researchgate.net Palladium-catalyzed methods have been developed that enable the direct alkynylation of free carboxylic acid substrates, showcasing the compatibility of this functional group with C-H activation conditions. researchgate.net These strategies can be applied to functionalize the carbazole ring system of this compound. researchgate.net

Acylation, Acetoxylation, and Cyanation

Functionalization of the carbazole ring at specific C-H bonds through acylation, acetoxylation, and cyanation introduces key functional groups that can serve as handles for further diversification. These transformations often rely on transition-metal catalysis and the use of directing groups to achieve high regioselectivity.

Acylation: The introduction of an acyl group onto the carbazole nucleus can be achieved through several methods. Palladium-catalyzed C-H activation has emerged as a powerful tool. For instance, the site-selective acylation at the C1 position of 9-(pyridin-2-yl)-9H-carbazole can be accomplished using a Pd(OAc)₂ catalyst with N-hydroxyphthalimide (NHPI) as a co-catalyst under an oxygen atmosphere. While traditional Friedel-Crafts acylation of carbazole often results in a mixture of products, with 3,6-disubstitution being common, selective C1-aroylation can be achieved. A notable example is the BCl₃-mediated Friedel–Crafts acylation, which directs the substitution to the 1-position, allowing for the synthesis of compounds like 1-(4-fluorobenzoyl)-9H-carbazole from 9H-carbazole and 4-fluorobenzonitrile.

Acetoxylation: The direct introduction of an acetoxy group is a valuable transformation. Research has shown that site-selective C1- and C8-acyloxylation of 9-(pyrimidin-2-yl)-9H-carbazole can be performed with benzoic acid. This type of reaction proceeds via a C-H bond activation step, highlighting the utility of directing groups in controlling the position of functionalization.

Cyanation: The cyano group is a versatile functional moiety in organic synthesis, found in numerous pharmaceuticals. The introduction of a cyano group onto the carbazole ring can be achieved via copper-catalyzed C-H activation. Specifically, the cyanation of 9-(pyrimidin-2-yl)-9H-carbazole has been reported using ammonium (B1175870) iodide and dimethylformamide (DMF) as the cyanating agent under an oxygen atmosphere. Alternative catalytic systems, such as those based on palladium, were found to be ineffective for this particular transformation. Another modern approach for introducing a cyano group is through decarboxylative cyanation, which uses carboxylic acids as starting materials, though this is a general method not specific to the carbazole core itself.

| Functionalization | Method | Key Reagents/Catalyst | Position | Reference |

|---|---|---|---|---|

| Acylation | Palladium-Catalyzed C-H Activation | Pd(OAc)₂, NHPI, O₂ | C1 | |

| Acylation | BCl₃-Mediated Friedel-Crafts | BCl₃, AlCl₃ | C1 | |

| Acetoxylation | Directing Group-Assisted C-H Activation | Benzoic Acid | C1/C8 | |

| Cyanation | Copper-Catalyzed C-H Activation | Cu catalyst, NH₄I, DMF, O₂ | C1 |

Heteroatom Incorporation (e.g., chalcogenation, amination)

The incorporation of heteroatoms such as sulfur, selenium, and nitrogen into the carbazole framework is critical for modifying its electronic properties and biological activity.

Chalcogenation: The introduction of sulfur (sulfenylation) and selenium (selenenylation) at the C1 position of the carbazole ring can be accomplished through palladium-catalyzed C-H bond activation. The intermolecular chalcogenation of 9-(pyrimidin-2-yl)-9H-carbazole with disulfides and diselenides has been demonstrated. These reactions often require a copper additive, which is believed to be essential for the conversion of the intermediate C-Pd bond to the final C-S or C-Se bond.

Amination: Nitrogen incorporation can be achieved through various transition-metal-catalyzed C-H amination reactions. These methods provide a direct route to functionalized carbazoles. For example, a palladium(II)-catalyzed C-H bond amination operating under mild conditions can produce carbazole products in good to excellent yields. Such strategies are valuable for synthesizing complex carbazole architectures.

N-Functionalization of the Carbazole Nitrogen Atom

The nitrogen atom at the 9-position of the carbazole ring is a key site for functionalization. Modification at this position significantly influences the compound's properties and is a common strategy in drug discovery and materials science.

N-alkylation is a straightforward method for N-functionalization. This can be achieved by reacting 9H-carbazole with various alkylating agents. For instance, the synthesis of methyl 9H-carbazole-9-acetate is accomplished through the N-alkylation of 9H-carbazole with methyl bromoacetate. Microwave irradiation can accelerate these reactions; carbazole reacts rapidly with alkyl halides in the presence of potassium carbonate under microwave conditions to yield N-alkyl derivatives. A wide range of substituents can be introduced at the nitrogen position, including those containing ester, triazole, imidazole, and oxadiazole moieties, to generate libraries of N-substituted carbazoles with diverse biological activities, such as antimicrobial and antitumor effects.

| N-Substituent Group | Synthetic Method | Potential Application/Activity | Reference |

|---|---|---|---|

| Alkyl Acetate | N-alkylation with methyl bromoacetate | Intermediate for fluorescent reagents | |

| 1,2,4-Triazole moiety | Multi-step synthesis | Antifungal | |

| Imidazole moiety | Multi-step synthesis | Antibacterial | |

| Substituted Oxadiazole | Multi-step synthesis | Antitumor | |

| Hydroxylic acids | Reaction with bromoesters under microwave irradiation | Not specified |

Remote Functionalization Approaches

Remote functionalization refers to the selective modification of a C-H bond that is distant from the initial functional group or directing element. In the context of the carbazole skeleton, this allows for the precise installation of substituents at positions that are not electronically favored for substitution.

The use of a directing group attached to the carbazole nitrogen is a common strategy to achieve remote C-H activation. For example, a pyrimidine (B1678525) directing group can guide functionalization to the C1 and C8 positions. While C1 is an ortho position relative to the nitrogen's point of attachment to the directing group, C8 is a remote position. Similarly, Brønsted acid catalysis can promote a Friedel-Crafts-type addition at the C3 position of carbazole, which is remote from the nitrogen atom. These methodologies, which leverage directing groups or specific catalytic systems, are crucial for accessing regioisomers that are difficult to obtain through classical electrophilic substitution reactions.

Multi-site Functionalization Strategies

The introduction of multiple functional groups at various sites on the carbazole ring has garnered significant attention for the development of advanced materials and complex molecules. Strategies for multi-site functionalization often involve a sequence of reactions, building upon an already substituted carbazole core.

For example, after initial functionalization, such as placing a directing group on the nitrogen, subsequent halogenation can introduce multiple substituents. The synthesis of 3,6-dibromo-9-(pyridin-2-yl)-9H-carbazole and 3,6-diiodo-9-(pyridin-2-yl)-9H-carbazole demonstrates the feasibility of introducing two halogen atoms at electronically activated positions (C3 and C6) remote from the initial point of substitution. Another example is the synthesis of 9H-carbazole-3,6-dicarbonitrile through a palladium-catalyzed cyanation of 3,6-dibromocarbazole. This dinitrile can then be hydrolyzed to the corresponding 9H-carbazole-3,6-dicarboxylic acid. These approaches open avenues for creating highly decorated carbazole structures with tailored properties for applications in fields like optoelectronics.

Advanced Spectroscopic and Analytical Characterization Methodologies for 9h Carbazole 1 Carboxylic Acid and Its Derivatives

Methodologies for Nuclear Magnetic Resonance (NMR) Spectroscopy in Structural Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy stands as one of the most powerful techniques for the structural analysis of organic compounds. mdpi.com It provides detailed information about the chemical environment, connectivity, and spatial arrangement of atoms within a molecule.

One-dimensional NMR is a fundamental tool for the initial structural assessment of 9H-Carbazole-1-carboxylic acid and its derivatives.

¹H NMR Spectroscopy: The proton NMR spectrum provides information on the number, environment, and coupling of hydrogen atoms. nih.gov For this compound, the aromatic protons on the carbazole (B46965) ring system are expected to resonate in the downfield region, typically between 7.0 and 9.0 ppm. researchgate.netresearchgate.net The specific chemical shifts are influenced by the position of the carboxylic acid group and any other substituents. The proton of the carboxylic acid group itself is highly deshielded and typically appears as a broad singlet far downfield, often above 10 ppm, a distinctive feature for carboxylic acids. libretexts.org The N-H proton of the carbazole ring also gives a characteristic signal, the position of which can be influenced by solvent and hydrogen bonding interactions. rsc.org

¹³C NMR Spectroscopy: The carbon-13 NMR spectrum reveals the number of unique carbon environments in the molecule. The carbonyl carbon of the carboxylic acid group is a key diagnostic signal, typically appearing in the range of 165 to 185 ppm. researchgate.net The aromatic carbons of the carbazole nucleus resonate between approximately 110 and 140 ppm. researchgate.net The precise chemical shifts help in assigning the specific positions on the carbazole ring, aided by the predictable electronic effects of the carboxylic acid substituent.

Table 1: Predicted ¹H and ¹³C NMR Chemical Shift Ranges for this compound This table is generated based on typical chemical shift values for carbazole and carboxylic acid functionalities.

| Atom Type | Technique | Predicted Chemical Shift (δ, ppm) | Notes |

|---|---|---|---|

| Carbazole Aromatic Protons | ¹H NMR | 7.0 - 9.0 | Specific shifts depend on position relative to substituents. |

| Carboxylic Acid Proton (-COOH) | ¹H NMR | >10 (often broad) | Disappears upon D₂O exchange. libretexts.org |

| Carbazole N-H Proton | ¹H NMR | Variable (often >8.0) | Position is solvent and concentration dependent. rsc.org |

| Carbazole Aromatic Carbons | ¹³C NMR | 110 - 140 | Quaternary carbons may show weaker signals. |

| Carboxylic Acid Carbon (-COOH) | ¹³C NMR | 165 - 185 | Characteristic downfield shift. researchgate.net |

While 1D NMR provides essential data, complex carbazole derivatives often exhibit crowded aromatic regions, necessitating two-dimensional (2D) NMR techniques for unambiguous assignment. uq.edu.aunih.gov

COSY (Correlation Spectroscopy): This homonuclear experiment identifies proton-proton (¹H-¹H) spin-spin coupling networks. sdsu.edu For a this compound derivative, COSY spectra would reveal correlations between adjacent aromatic protons, helping to trace the connectivity within each benzene (B151609) ring of the carbazole system. researchgate.net

HMQC/HSQC (Heteronuclear Multiple Quantum Coherence/Heteronuclear Single Quantum Coherence): These experiments map direct one-bond correlations between protons and the carbons to which they are attached (¹H-¹³C). sdsu.eduuvic.ca This is crucial for assigning the ¹³C signals corresponding to protonated aromatic carbons.

HMBC (Heteronuclear Multiple Bond Correlation): This technique reveals longer-range correlations, typically over two to four bonds, between protons and carbons (¹H-¹³C). sdsu.eduuvic.ca HMBC is invaluable for identifying quaternary carbons (which are invisible in HMQC/HSQC) by correlating them with nearby protons. For instance, the carbonyl carbon of the carboxylic acid can be definitively assigned by its correlation to nearby aromatic protons.

NOESY (Nuclear Overhauser Effect Spectroscopy): NOESY identifies protons that are close in space, not necessarily through bonds. rsc.org This is particularly useful for determining the stereochemistry and conformation of derivatives. For example, NOESY can reveal the spatial proximity between substituents on the carbazole ring and adjacent protons, providing insights into the molecule's three-dimensional structure.

Solid-State NMR (SSNMR) is a powerful technique for characterizing materials in their solid form, providing information that is inaccessible in solution-state NMR. europeanpharmaceuticalreview.com For this compound, which is a solid, SSNMR can offer unique insights into its crystalline structure and polymorphism. europeanpharmaceuticalreview.com Carboxylic acids frequently form hydrogen-bonded dimers in the solid state, and SSNMR, particularly ¹⁷O NMR, can be used to study the dynamics and tautomerism within these dimers. nih.govacs.org Furthermore, SSNMR can determine the number of crystallographically inequivalent molecules in the unit cell and provide details on intermolecular interactions and packing arrangements within the crystal lattice. europeanpharmaceuticalreview.com

Vibrational Spectroscopy Applications: Infrared (IR) and Raman Spectroscopic Analysis

Vibrational spectroscopy, including Fourier-Transform Infrared (FTIR) and Raman spectroscopy, probes the vibrational modes of a molecule, providing a characteristic fingerprint based on its functional groups. nih.gov

Infrared (IR) Spectroscopy: The IR spectrum of this compound is dominated by characteristic absorptions of its functional groups. echemi.com

O-H Stretch: A very broad and strong absorption band is expected in the region of 2500-3300 cm⁻¹, arising from the stretching vibration of the hydrogen-bonded carboxylic acid O-H group. orgchemboulder.comspectroscopyonline.com

C=O Stretch: An intense carbonyl stretching band typically appears between 1690 and 1760 cm⁻¹. Its exact position is sensitive to hydrogen bonding and conjugation with the aromatic ring. orgchemboulder.com

N-H Stretch: The stretching vibration of the N-H group in the carbazole ring gives rise to a peak around 3400 cm⁻¹. researchgate.net

C-N and C-O Stretches: C-N stretching vibrations for the carbazole moiety and C-O stretching for the carboxylic acid group are expected in the fingerprint region (below 1500 cm⁻¹). orgchemboulder.comresearchgate.net

Aromatic C-H and C=C Stretches: Aromatic C-H stretching vibrations appear above 3000 cm⁻¹, while aromatic C=C stretching bands are observed in the 1450-1600 cm⁻¹ region. researchgate.net

Raman Spectroscopy: Raman spectroscopy provides complementary information to IR. While the C=O stretch is also strong in Raman, non-polar bonds, such as the C=C bonds of the aromatic rings, often produce more intense Raman signals than IR signals. scilit.com This makes Raman spectroscopy particularly useful for analyzing the carbazole backbone.

Table 2: Key Vibrational Frequencies for this compound

| Vibrational Mode | Technique | Typical Wavenumber (cm⁻¹) | Intensity/Description |

|---|---|---|---|

| N-H Stretch | IR/Raman | ~3400 | Medium, Sharp |

| O-H Stretch (Carboxylic Acid) | IR | 2500 - 3300 | Strong, Very Broad |

| Aromatic C-H Stretch | IR/Raman | 3000 - 3100 | Medium to Weak |

| C=O Stretch (Carboxylic Acid) | IR/Raman | 1690 - 1760 | Very Strong |

| Aromatic C=C Stretch | IR/Raman | 1450 - 1600 | Variable, often multiple bands |

| C-O Stretch | IR | 1210 - 1320 | Strong |

High-Resolution Mass Spectrometry (HRMS) for Exact Mass Determination and Fragmentation Pathway Analysis

High-Resolution Mass Spectrometry (HRMS) is an essential analytical tool for determining the precise elemental composition of a molecule. By measuring the mass-to-charge ratio (m/z) to a high degree of accuracy (typically to four or more decimal places), HRMS can confirm the molecular formula of this compound and its derivatives. mdpi.com The calculated exact mass for C₁₃H₉NO₂ is 211.0633 Da, and a measured HRMS value close to this would provide strong evidence for the compound's identity. nih.gov

Beyond molecular formula confirmation, mass spectrometry provides structural information through the analysis of fragmentation patterns. Techniques like Electron Ionization (EI) or Electrospray Ionization (ESI) followed by tandem mass spectrometry (MS/MS) can be used to break the molecule into smaller, charged fragments. The fragmentation pattern of carbazole derivatives is characteristic and can help elucidate the structure, such as the loss of CO₂, H₂O, or the cleavage of substituent groups from the main carbazole framework.

X-ray Crystallography for Single Crystal Structure Determination and Conformational Analysis

X-ray crystallography is the definitive method for determining the three-dimensional structure of a crystalline compound. mdpi.com By analyzing the diffraction pattern of X-rays passing through a single crystal, the precise positions of all atoms in the crystal lattice can be determined, yielding unambiguous information on bond lengths, bond angles, and torsional angles. nih.govnih.gov

For this compound and its derivatives, single-crystal X-ray diffraction can:

Confirm the absolute molecular structure and connectivity. mdpi.com

Reveal the planarity of the carbazole ring system. nih.gov

Determine the conformation of the carboxylic acid group relative to the carbazole ring.

Provide detailed information on intermolecular interactions, such as hydrogen bonding (e.g., between carboxylic acid groups to form dimers) and π-π stacking between carbazole rings, which govern the crystal packing. researchgate.net

This detailed structural information is invaluable for understanding the solid-state properties of these materials and for rationalizing their behavior in various applications. proquest.com

Methodologies for Ultraviolet-Visible (UV-Vis) Absorption and Fluorescence Spectroscopic Investigations

Ultraviolet-Visible (UV-Vis) absorption and fluorescence spectroscopy are fundamental techniques for probing the electronic structure and photophysical properties of this compound and its derivatives. The carbazole moiety is inherently fluorescent, making these methods particularly insightful.

Research has shown that carbazole-based compounds exhibit strong absorption in the UV-visible region, which is attributed to π-π* transitions within the aromatic system. For instance, a study on 2-nitro-3-phenyl-9H-carbazole revealed an absorption band ranging from 260 nm to 410 nm. nih.gov The position and intensity of these absorption bands are sensitive to the nature and position of substituents on the carbazole ring, as well as the solvent polarity. dergipark.org.tr For example, the UV-vis absorption spectra of 9-benzyl-9H-carbazole derivatives show distinct absorption maxima that can be influenced by the presence of metal cations. clockss.org

Fluorescence spectroscopy provides complementary information on the excited state properties of these molecules. The parent carbazole molecule has a natural fluorescence with an excitation peak at 323 nm and an emission peak at 351 nm. aatbio.com The emission wavelength and quantum yield of carbazole derivatives can be tuned by chemical modification. For example, the introduction of different substituents can lead to a bathochromic (red) or hypsochromic (blue) shift in the emission spectrum. The fluorescence of carbazole derivatives is also influenced by environmental factors such as solvent polarity and pH. clockss.org In some cases, aggregation-induced emission or the formation of excimers can be observed, leading to broad and red-shifted emission bands. nih.gov

Interactive Table:

Circular Dichroism (CD) Spectroscopy for Chiral Carbazole Derivatives

Circular Dichroism (CD) spectroscopy is a powerful technique for the stereochemical analysis of chiral molecules. When this compound is functionalized with chiral substituents, or when it is part of a larger chiral supramolecular assembly, CD spectroscopy can provide valuable information about its absolute configuration and conformation in solution.

The CD spectrum arises from the differential absorption of left and right circularly polarized light by a chiral molecule. The resulting spectrum, with its characteristic positive and negative bands (Cotton effects), is a unique fingerprint of the molecule's three-dimensional structure. While specific CD data for this compound derivatives are not abundant in the provided search results, the principles of CD spectroscopy are broadly applicable. For instance, research on chiral hybrid perovskites has demonstrated that the incorporation of chiral organic cations, which can be derivatives of carbazole, can induce significant CD signals. researchgate.net This highlights the potential of CD spectroscopy in characterizing the chiroptical properties of novel materials derived from this compound. The technique can be used to study enantiomeric purity, conformational changes, and interactions with other chiral molecules.

Electron Paramagnetic Resonance (EPR) Spectroscopy for Radical Species Analysis

Electron Paramagnetic Resonance (EPR), also known as Electron Spin Resonance (ESR), is a spectroscopic technique that detects species with unpaired electrons, such as free radicals. For this compound and its derivatives, EPR spectroscopy can be employed to study radical cations or anions, which can be generated through chemical or electrochemical oxidation or reduction, or through photochemically induced electron transfer processes.

The EPR spectrum provides information about the electronic structure of the radical species, including the distribution of the unpaired electron density through the analysis of the g-factor and hyperfine coupling constants. Although no direct EPR studies on this compound were found in the search results, the general principles of the technique are applicable. For example, the electrochemical oxidation of carbazole monomers is known to proceed via the formation of radical cations, which then polymerize. researchgate.net EPR spectroscopy could be used to detect and characterize these transient radical intermediates. The technique is also invaluable for studying the stability of radical species and their reaction kinetics.

Advanced Chromatographic Techniques (HPLC, GC-MS) for Purity and Mixture Analysis

The purity of this compound and its derivatives is crucial for their application, and advanced chromatographic techniques such as High-Performance Liquid Chromatography (HPLC) and Gas Chromatography-Mass Spectrometry (GC-MS) are indispensable for this purpose.

High-Performance Liquid Chromatography (HPLC) is a versatile technique for the separation, identification, and quantification of non-volatile and thermally labile compounds. For carboxylic acids, reversed-phase HPLC is a common method. nih.gov The separation is based on the differential partitioning of the analytes between a nonpolar stationary phase and a polar mobile phase. The composition of the mobile phase, including the use of buffers to control the ionization state of the carboxylic acid group, is a critical parameter for achieving good separation. UV or fluorescence detectors are typically used for the detection of carbazole derivatives due to their chromophoric and fluorophoric nature. researchgate.net

Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful technique for the analysis of volatile and thermally stable compounds. Carboxylic acids are generally not volatile enough for direct GC analysis and require derivatization to convert them into more volatile esters or silyl (B83357) derivatives. colostate.edu Common derivatization reagents include diazomethane, silylating agents like N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA), or alcohols in the presence of an acid catalyst. colostate.edulmaleidykla.lt The gas chromatograph separates the derivatized compounds based on their boiling points and interactions with the stationary phase. The mass spectrometer then provides mass-to-charge ratio information, which allows for the identification and structural elucidation of the separated components. GC-MS is particularly useful for the analysis of complex mixtures and the identification of impurities. researchgate.net

Interactive Table:

Thermal Analysis Methodologies (TGA, DSC) for Phase Transitions and Decomposition Pathways

Thermal analysis techniques, such as Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC), are essential for evaluating the thermal stability and phase behavior of this compound and its derivatives. This information is critical for applications where the material may be subjected to high temperatures, such as in organic electronics.

Differential Scanning Calorimetry (DSC) measures the difference in heat flow between a sample and a reference as a function of temperature. DSC can detect phase transitions such as melting, crystallization, and glass transitions. These parameters are important for understanding the material's physical state and processing conditions. The combination of TGA and DSC provides a comprehensive thermal profile of the compound. netzsch.com

Interactive Table:

Surface Analysis Techniques for Thin Films of this compound Derivatives

For applications in electronics and sensors, this compound and its derivatives are often used in the form of thin films. Surface analysis techniques are crucial for characterizing the composition, morphology, and thickness of these films.

Techniques such as X-ray Photoelectron Spectroscopy (XPS) provide elemental and chemical state information about the surface of the film. XPS can be used to confirm the successful deposition of the carbazole derivative and to investigate its interaction with the substrate. Scanning Electron Microscopy (SEM) and Atomic Force Microscopy (AFM) are used to visualize the surface morphology and roughness of the thin films. These techniques can reveal information about the film's uniformity, grain size, and the presence of any defects.

Furthermore, electrochemical methods can be used to both prepare and characterize thin films of carbazole derivatives. For example, the electro-oxidation of carbazole monomers can lead to the formation of polymer films on an electrode surface, and the properties of these films can be studied using cyclic voltammetry and other electrochemical techniques. researchgate.net The thickness of thin films can be determined using techniques like ellipsometry . uh.edu

Research Trajectories and Advanced Applications of 9h Carbazole 1 Carboxylic Acid in Materials Science and Chemistry

Role in Organic Light-Emitting Diodes (OLEDs) and Organic Light-Emitting Transistors (OLETs)

Derivatives of 9H-carbazole are integral to the advancement of Organic Light-Emitting Diodes (OLEDs) and Organic Light-Emitting Transistors (OLETs). Their versatile electronic properties allow them to function effectively in various roles within the device architecture, including as emitter components, hole transport materials, and host materials. The carbazole (B46965) moiety's high triplet energy and excellent hole-transporting capabilities are key to achieving high efficiency and operational stability in these devices.

Emitter Components

While direct use of 9H-Carbazole-1-carboxylic acid as a primary emitter is not extensively documented, its derivatives are crucial in creating efficient emitters, particularly for deep-blue fluorescence. The carbazole unit's high singlet energy makes it an excellent building block for blue-emitting materials. For instance, carbazole-π-imidazole derivatives have been synthesized to serve as bipolar blue-emitting materials. In these designs, the carbazole moiety acts as the electron donor, contributing to deep-blue emission due to its high singlet energy and facilitating a balance in hole and electron transport. nih.gov The introduction of a biphenyl (B1667301) bridge with a twisted structure can reduce the conjugation of the entire molecule, which helps to block the intramolecular charge transfer (ICT) process, leading to deep-blue electroluminescence. nih.gov

An OLED employing a carbazole-π-imidazole derivative, BCzB-PPI, as the emitter has demonstrated deep-blue electroluminescence with CIE coordinates of (0.157, 0.080) and a maximum external quantum efficiency (EQE) of 4.43%. nih.govnih.gov Another study on carbazole derivatives, CZ-1 and CZ-2, used as emitting materials in OLEDs fabricated by a solution process, showed maximum luminances of 4130 cd/m² and 4104 cd/m², respectively, with impressive EQEs up to 9.5%. mdpi.com

Table 1: Performance of OLEDs with Carbazole-Based Emitters

| Emitter Material | Maximum Luminance (cd/m²) | Maximum Current Efficiency (cd/A) | Maximum EQE (%) | Electroluminescence Peak (nm) | CIE Coordinates |

|---|---|---|---|---|---|

| BCzB-PPI | 11,364 nih.gov | - | 4.43 nih.gov | - | (0.159, 0.080) nih.gov |

| CZ-1 | 4130 mdpi.com | 19.3 mdpi.com | ~9.5 mdpi.com | 492 mdpi.com | - |

Hole Transport Materials

The strong electron-donating nature of the carbazole nucleus makes its derivatives excellent hole-transporting materials (HTMs). mdpi.com They are known for their high hole mobility and thermal stability, which are critical for the longevity and efficiency of OLEDs. A series of novel HTMs based on 4-(9H-carbazol-9-yl)triphenylamine have been synthesized. These materials exhibit good morphological and thermal stabilities with high glass transition temperatures (Tg) ranging from 148 to 165 °C. mdpi.com The introduction of these HTMs into standard OLED devices has resulted in significantly enhanced current, power, and external quantum efficiencies compared to reference devices. mdpi.com

For example, a branched carbazole derivative, 1,3,5-tris(2-(9-ethylcarbazyl-3)ethylene)benzene (TECEB), has been developed as an HTM. It exhibits a high glass-transition temperature of 130 °C and shows performance comparable to the widely used NPB, with a maximum luminance of about 10,000 cd/m² and a current efficiency of 3.27 cd/A in a standard double-layer device. researchgate.net

Table 2: Properties of Carbazole-Based Hole Transport Materials

| HTM Derivative | Glass Transition Temp. (Tg) (°C) | Device Max. Luminance (cd/m²) | Device Current Efficiency (cd/A) |

|---|---|---|---|

| HTM 3a-c series | 148 - 165 mdpi.com | - | - |

| TECEB | 130 researchgate.net | ~10,000 researchgate.net | 3.27 researchgate.net |

Host Materials

In phosphorescent OLEDs (PhOLEDs), a host material is used to disperse the phosphorescent emitter, preventing concentration quenching and triplet-triplet annihilation. Carbazole derivatives are widely used as host materials due to their high triplet energies, which allows for efficient energy transfer to the phosphorescent guest. nih.govmdpi.com

Novel pyridinyl-carbazole based host materials have been synthesized for solution-processed emitting layers. These materials exhibit high thermal stability with decomposition temperatures between 361–386 °C and form amorphous, homogeneous layers with high glass transition temperatures of 127–139 °C. nih.gov Their high triplet energy values (around 2.81-2.82 eV) make them suitable for both green and blue PhOLEDs. nih.gov

A blue PhOLED using one such host (H2) with a FIrpic emitter achieved a current efficiency of 23.9 cd/A, a power efficiency of 24.9 lm/W, and an external quantum efficiency of 10.3% at a brightness of 100 cd/m². nih.gov A highly efficient orange OLED was developed using a carbazole-fluorenyl hybrid compound (NFBC) as the host for the phosphorescent dopant Ir(2-phq)3, achieving a maximum efficiency of 32 cd/A. nih.gov

Table 3: Performance of PhOLEDs with Carbazole-Based Host Materials

| Host Material | Emitter | Max. Current Efficiency (cd/A) | Max. Power Efficiency (lm/W) | Max. EQE (%) |

|---|---|---|---|---|

| H2 | FIrpic (blue) | 23.9 nih.gov | 24.9 nih.gov | 10.3 nih.gov |

| H2 | Ir(ppy)3 (green) | 33.9 (at 1000 cd/m²) nih.gov | 34.1 (at 1000 cd/m²) nih.gov | 9.4 (at 1000 cd/m²) nih.gov |

| NFBC | Ir(2-phq)3 (orange) | 32 nih.gov | 26.5 nih.gov | - |

Contributions to Organic Photovoltaics (OPVs) and Solar Cell Technologies

Carbazole-based materials, owing to their excellent hole-transporting properties and thermal stability, are pivotal in the development of organic photovoltaics (OPVs). They are frequently employed as the electron donor material in bulk heterojunction (BHJ) solar cells and as the hole-transporting layer in perovskite solar cells (PSCs).

In BHJ solar cells, polymers based on 2,7-disubstituted carbazole have garnered significant interest as electron-donating materials. rsc.org Donor-acceptor copolymers containing 2,7-carbazole units have led to devices with reported efficiencies of up to 6%. rsc.org Theoretical power conversion efficiencies for some designs are predicted to be as high as 10%. rsc.org A study on carbazole-based organic compounds for solar cells reported power conversion efficiencies ranging from 7% to 11%, which could be improved to 15% with the addition of a PEDOT:PSS layer. e3s-conferences.org

In the realm of perovskite solar cells, carbazole derivatives are being explored as cost-effective and stable hole-transporting materials to replace the commonly used Spiro-OMeTAD. researchgate.net D–A type carbazole derivatives have been reported as efficient HTMs in conventional PSCs. A device using the KZRD derivative as the HTM exhibited a high power conversion efficiency of 20.40%. rsc.org The structural design of these molecules, such as incorporating diphenylamine (B1679370) groups at the 3,6-positions of the carbazole, enhances their hole transport properties. rsc.org

Table 4: Photovoltaic Performance of Solar Cells Utilizing Carbazole-Based Materials

| Solar Cell Type | Carbazole Derivative Role | Power Conversion Efficiency (PCE) (%) | Open-circuit Voltage (Voc) (V) | Short-circuit Current (Jsc) (mA/cm²) | Fill Factor (FF) |

|---|---|---|---|---|---|

| OPV | Donor-acceptor copolymer | 6.0 rsc.org | - | - | - |

| OPV | D-A-D small molecule | 7-11 (improved to 15 with PEDOT:PSS) e3s-conferences.org | - | - | - |

| Perovskite Solar Cell | Hole Transport Material (KZRD) | 20.40 rsc.org | - | - | - |

Development of Fluorescent Probes and Chemosensors for Non-Biological Analytes

The inherent fluorescence of the carbazole nucleus provides a robust platform for the design of fluorescent probes and chemosensors for the detection of various analytes. clockss.org By functionalizing the carbazole scaffold with specific recognition units, highly selective and sensitive sensors for metal ions and other small molecules can be developed. clockss.org

A novel fluorescent sensor based on 9-ethyl-9H-carbazole and di-2-picolylamine has been designed for the selective detection of Cu²⁺ ions in an aqueous solution. clockss.org This sensor exhibits fluorescence quenching upon binding to Cu²⁺, demonstrating an "on-off" switching mechanism. clockss.org The sensor forms a 1:1 complex with the copper ion. clockss.org

Another area of application is the detection of hazardous materials. Carbazole-based metal-organic frameworks (MOFs) have been synthesized to act as fluorescent sensors for the detection of nitroaromatic explosives like picric acid. These MOFs inherit the excellent fluorescence of the carbazole ligand and exhibit high quenching efficiency in the presence of picric acid. osti.gov

Furthermore, a carbazole-based dendritic conjugated polymer has been synthesized that acts as a dual-channel optical probe for the detection of I⁻ and Hg²⁺. The polymer's fluorescence is quenched by iodide ions, and this fluorescence can be restored by the addition of mercury ions, allowing for a cyclic detection mechanism. nih.gov The detection limit for Hg²⁺ was found to be as low as 9.7 x 10⁻⁸ M. nih.gov

Table 5: Characteristics of Carbazole-Based Fluorescent Probes

| Probe Type | Target Analyte | Sensing Mechanism | Detection Limit |

|---|---|---|---|

| 9-ethyl-N,N-bis(pyridin-2-ylmethyl)-9H-carbazol-3-amine | Cu²⁺ | Fluorescence quenching clockss.org | - |

| Carbazole-based MOF | Picric Acid | Fluorescence quenching osti.gov | - |

| Dendritic conjugated polymer | I⁻ / Hg²⁺ | Fluorescence quenching / restoration nih.gov | 9.7 x 10⁻⁸ M for Hg²⁺ nih.gov |

Application in Organic Field-Effect Transistors (OFETs)

The excellent charge-transporting properties of carbazole derivatives also make them promising materials for the active layer in Organic Field-Effect Transistors (OFETs). acs.org The performance of OFETs is largely dependent on the charge carrier mobility of the organic semiconductor used.

New indolo[3,2-b]carbazole (B1211750) derivatives have been synthesized and their FET properties investigated. By adding long alkyl chains at the ends of the molecule rather than on the nitrogen atoms of the carbazole backbone, a high hole mobility of 0.22 cm²/V·s with an on/off ratio of about 10⁵ was achieved. researchgate.net This performance is among the best reported for indolo[3,2-b]carbazole derivatives. researchgate.net

While specific data for this compound in OFETs is scarce, the broader class of carbazole-based semiconductors has demonstrated significant potential. For instance, N-type organic thin-film transistors based on a perylene (B46583) tetracarboxylic diimide derivative have shown mobilities up to 0.6 cm²/V·s. ibm.com The continuous development of new carbazole-based structures is paving the way for high-performance OFETs suitable for applications in flexible electronics and sensors.

Table 6: Performance of OFETs with Carbazole-Based Semiconductors

| Semiconductor Material | Hole Mobility (μh) (cm²/V·s) | Electron Mobility (μe) (cm²/V·s) | On/Off Ratio |

|---|---|---|---|

| 3,9-di(p-octylbenzene)-5,11-dihydroxyindolo[3,2-b]carbazole | 0.22 researchgate.net | - | ~10⁵ researchgate.net |

Integration into Polymer Matrices for Advanced Functional Materials